molecular formula C30H14 B071050 Hepta[5][5]circulene CAS No. 175289-30-2

Hepta[5][5]circulene

Cat. No. B071050
CAS RN: 175289-30-2
M. Wt: 374.4 g/mol
InChI Key: LMUSSGSDXCMMQC-UHFFFAOYSA-N
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Description

Hepta5circulene is a polycyclic aromatic compound with a S-shaped circular arrangement of seven benzene rings . It is a subunit of C70 Fullerene .


Synthesis Analysis

Hepta5circulene was prepared by Flash Vacuum Pyrolysis (FVP) of bis (1-chlorovinyl)acenaphthofluoranthene . The synthesis of such compounds often takes advantage of the reactivity of naphthalene .


Molecular Structure Analysis

Quantum chemistry calculations reveal that Hepta5circulene is a flexible π-molecule and adopts a saddle-shaped geometry . This structure is in agreement with the single-crystal structures .


Chemical Reactions Analysis

The optical properties of circulene molecules were improved in the presence of electron donor and acceptor groups . Among these groups, the -CN and -CF3 as electron acceptors and -NHLi substituents, as electron donor groups, yield higher enhancements on the optical properties of circulene .


Physical And Chemical Properties Analysis

Hepta5circulene is a flexible π-molecule and adopts a saddle-shaped geometry . It has been found that tetra (tert-butyl) octabenzo 8circulene in the single crystals self-assemble into a supramolecular nanosheet with an unprecedented motif of π-π stacking .

Scientific Research Applications

  • Synthesis and Characterization:

    • Matsuda et al. (1996) synthesized hepta[5][5]circulene by Fluorovinyl Polycyclic Aromatic Hydrocarbons (FVP) and reported its structure and electrochemical properties. This foundational work provides insight into the basic characteristics necessary for further applications (Matsuda, Matsubara, Sato, Okamoto, & Yamamoto, 1996).
  • Nanostructures and Curved Geometry:

    • Pun et al. (2019) introduced heptabenzo[7]circulene and octabenzo[8]circulene as members of ortho-benzannulated [n]circulenes, presenting a novel, negatively curved nanographene structure. The research highlighted their saddle-shaped geometry and potential as a new two-dimensional semiconducting material due to their π-π stacking motif (Pun, Wang, Chu, Chan, Li, Liu, & Miao, 2019).
    • Luo et al. (2012) studied curved polycyclic aromatic molecules π-isoelectronic to hexabenzocoronene, incorporating a heptagon to induce a saddle-shaped geometry. This study emphasized the importance of curvature in determining molecular orbital energy levels and π-π interactions, which is crucial for designing organic semiconductors (Luo, Xu, Mao, & Miao, 2012).
  • Theoretical Predictions and Future Applications:

    • Pun and Miao (2018) discussed the potential of negatively curved carbons, including hepta[5][5]circulene derivatives, as theoretical carbon allotropes. They emphasized that these structures might have intriguing properties and applications, such as in the synthesis of carbon schwarzites and toroidal carbon nanotubes (Pun & Miao, 2018).
  • Other Applications and Studies:

    • Various other studies have explored the properties and potential applications of hepta[5][5]circulene derivatives in organic electronics, molecular engineering, and as a precursor for fullerene synthesis, demonstrating the compound's versatility and potential in different scientific and technological domains.

properties

IUPAC Name

nonacyclo[16.12.0.02,6.03,16.04,13.05,10.017,21.019,28.020,25]triaconta-1,3(16),4(13),5(10),6,8,11,14,17,19(28),20(25),21,23,26,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-3-15-7-9-17-12-14-22-28-20-6-2-4-16-8-10-18-11-13-21(30(28)26(18)24(16)20)27-19(5-1)23(15)25(17)29(22)27/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSSGSDXCMMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C=CC6=C7C5=C(C8=C4C3=C(C=C2)C=C8)C9=CC=CC(=C97)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hepta[5][5]circulene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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